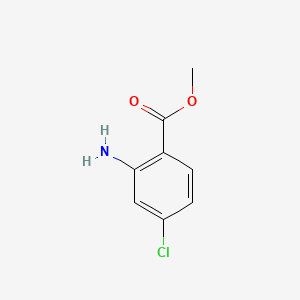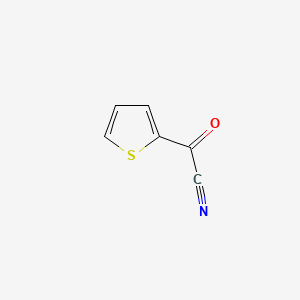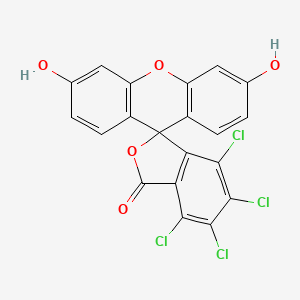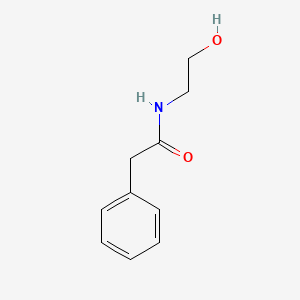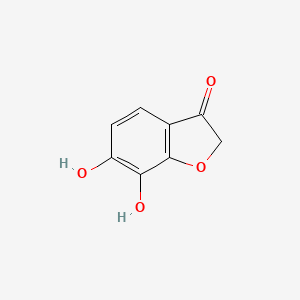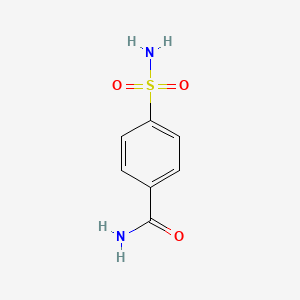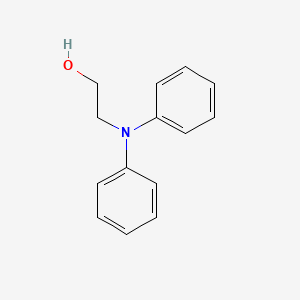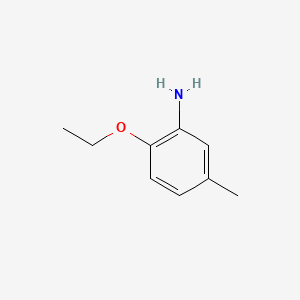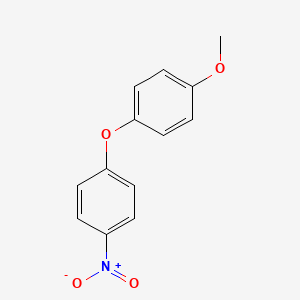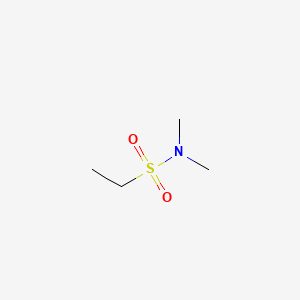
p-Toluenesulfonic anhydride
Übersicht
Beschreibung
P-Toluenesulfonic anhydride (PTSA) is an important organic compound used in a variety of applications. It is an anhydride of p-toluenesulfonic acid (PTSA) and is a colorless, crystalline solid with a melting point of 101°C. PTSA is a versatile reagent used in organic synthesis, and it is widely used in the pharmaceutical and chemical industries. PTSA has also been used in the synthesis of other organic compounds, such as polymers, surfactants, and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Reactions with Acyl Chlorides : p-Toluenesulfonic anhydride reacts with acetyl chloride to form various compounds like acetic anhydride, p-toluenesulfinyl chloride, and thiolsulfonate. This study suggests a mixed anhydride of sulfinic acid and carboxylic acid as an intermediate (Kobayashi, 1966).
Chemistry of Cyclodextrins
- Synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin : this compound is used in the synthesis of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin, offering a high yield. This illustrates its role in modifying cyclodextrins (Zhong, Byun, Bittman, 1998).
Polymer Chemistry
- Degradation of Epoxy Networks : p-Toluenesulfonic-acetic anhydride effectively degrades bisphenol A diglycidyl ether/methyl tetrahydrophthalic anhydride networks. It is significant for understanding the chemical degradation of such polymers (Lei et al., 2016).
Catalysis
- Catalyst for Synthesis of Piperidines : p-Toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of highly functionalized piperidines, highlighting its catalytic capabilities (Sajadikhah et al., 2012).
Electrochemistry
- Polyaniline Films on Mild Steel : p-Toluenesulfonic acid is used in electrosynthesis of polyaniline films on mild steel, indicating its potential in corrosion protection and material science (Camalet et al., 1998).
Wirkmechanismus
Target of Action
p-Toluenesulfonic anhydride is an electrophilic species . Its primary targets are 2-deoxy-sugar hemiacetals . These hemiacetals play a crucial role in various biochemical reactions, particularly in carbohydrate chemistry.
Mode of Action
This compound interacts with its targets (2-deoxy-sugar hemiacetals) by activating them in situ . This activation allows the hemiacetals to react stereoselectively with nucleophilic acceptors . The result of this interaction is the formation of β-anomers .
Biochemical Pathways
It is known that the compound’s interaction with 2-deoxy-sugar hemiacetals can lead to changes in carbohydrate chemistry . These changes can have downstream effects on various biochemical processes, particularly those involving carbohydrates.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of β-anomers . These are specific types of isomers that can have different properties and roles in biochemical processes compared to their corresponding α-anomers. On a cellular level, the effects of this compound’s action would depend on the specific biochemical pathways and processes in which the β-anomers are involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and reactivity can be affected by the presence of water. Furthermore, the compound is soluble in water, alcohols, and other polar organic solvents , which can influence its distribution and action in different environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFSPNIEOYOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194160 | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4124-41-8 | |
| Record name | p-Toluenesulfonic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of p-Toluenesulfonic Anhydride in organic synthesis?
A1: this compound (Ts2O) serves as a versatile reagent in various organic reactions. It's widely employed as:
- Activating Agent for Alcohols: Ts2O efficiently converts alcohols into their corresponding tosylates, which are excellent leaving groups in substitution reactions. []
- Dehydrating Agent: Its dehydrating properties find utility in reactions like the formation of nitriles from aldoximes. []
- Friedel-Crafts Reactions: Ts2O acts as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. [, ]
Q2: How does the solvent affect the reactivity of this compound?
A2: The rate of solvolysis of this compound exhibits significant variation across different solvents. Studies employing the Grunwald–Winstein equation revealed that the reaction is sensitive to both the nucleophilicity (0.56) and ionizing power (0.61) of the solvent. [, ] This suggests that the solvolysis mechanism likely involves either an SN1 reaction with considerable nucleophilic solvation or an SN2 reaction characterized by a loose transition state.
Q3: How does this compound compare to other sulfonylating agents in Friedel-Crafts reactions?
A4: While p-toluenesulfonyl chloride (p-TsCl) is commonly used for Friedel-Crafts sulfonylation, this compound (Ts2O) has emerged as a promising alternative. In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin (6-O-Ts-β-CD), utilizing Ts2O resulted in a significantly higher production rate (61%) compared to traditional methods employing p-TsCl. [] This highlights the potential of Ts2O to improve the efficiency of Friedel-Crafts sulfonylation reactions.
Q4: Are there any advancements in utilizing this compound with heterogeneous catalysts?
A5: Yes, recent studies explored the immobilization of chloroaluminate ionic liquids onto magnetic nanoparticles (Fe3O4@O2Si[PrMIM]Cl·AlCl3). This system functions as a heterogeneous Lewis acidic catalyst and has been successfully applied to Friedel-Crafts sulfonylation reactions using both sulfonyl chlorides and this compound. [] This approach offers several advantages, including:
- Reaction Efficiency: This method enables solvent-free reaction conditions, contributing to its green chemistry profile. [, ]
Q5: Are there any safety concerns associated with the use of this compound?
A6: While generally considered safe to handle with appropriate precautions, it's important to note that this compound reacts with water to produce hexamethylphosphoramide (HMPA) and hydrofluoric acid (HF). HMPA is classified as a carcinogen, and HF is highly corrosive. [] Therefore, it's crucial to handle this reagent with care, ensuring appropriate ventilation and personal protective equipment to prevent exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
